Monic Acid A-d5 (d4 Major)
Description
Monic Acid A-d5 (d4 Major) is a deuterium-labeled analog of Monic Acid A, a key metabolite of the antibiotic mupirocin. Its molecular formula is C₁₇H₂₃D₅O₇, with a molecular weight of 349.43 g/mol . This compound is synthesized by replacing five hydrogen atoms with deuterium, enhancing its stability and utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies . Monic Acid A itself is derived from the hydrolysis of pseudomonic acid A, the primary bioactive component of mupirocin, which is used clinically to treat methicillin-resistant Staphylococcus aureus (MRSA) infections .
Deuterated analogs like Monic Acid A-d5 are critical for improving detection specificity in complex biological matrices, such as urine or serum, where endogenous compounds can interfere with analysis . The deuterium labeling minimizes isotopic interference, enabling precise quantification of the parent compound in metabolic studies .
Properties
Molecular Formula |
C₁₇H₂₃D₅O₇ |
|---|---|
Molecular Weight |
349.43 |
Synonyms |
(2E)-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-L-talo-non-2-enonic Acid-d5; [2E,8[2S,3S(1S,2S)]]-5,9-anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of Monic Acid A-d5 and Structurally Related Compounds
Key Research Findings
(a) Metabolic Stability and Detection
- Monic Acid A-d5 exhibits superior metabolic stability compared to non-deuterated Monic Acid A due to deuterium’s kinetic isotope effect, which slows enzymatic degradation . This property makes it indispensable in tracing mupirocin metabolism in vivo .
- In contrast, pseudomonic acid A is rapidly hydrolyzed to Monic Acid A in systemic circulation, limiting its therapeutic utility to topical applications .
(b) Antimicrobial Activity
- SB 205952 demonstrates enhanced antimicrobial potency (MIC₉₀: 0.5 µg/mL vs. 1.0 µg/mL for mupirocin) and activity against mupirocin-resistant Staphylococci .
- Pseudomonic Acid C shows reduced efficacy due to structural modifications, emphasizing the importance of the epoxy group in pseudomonic acid A for target binding .
(c) Analytical Utility
- Deuterated compounds like Monic Acid A-d5 resolve limitations in detecting Monic Acid A in urine, particularly in elderly patients where metabolite concentrations may fall below detection thresholds .
Limitations and Challenges
- Monic Acid A detection in urine is inconsistent in elderly populations, possibly due to poor mupirocin adherence or nasal application inefficiency .
Q & A
Basic: What analytical techniques are essential for characterizing Monic Acid A-d5 (d4 Major) in experimental workflows?
To ensure isotopic integrity and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic enrichment verification (e.g., distinguishing d₅ vs. d₄), and high-performance liquid chromatography (HPLC) for purity assessment. For quantitative analysis, isotope dilution mass spectrometry (IDMS) is recommended to minimize matrix effects . Data should be cross-validated using reference standards, with uncertainty margins explicitly reported in supplementary materials .
Basic: How should researchers design experiments to account for isotopic stability of Monic Acid A-d5 (d4 Major) under varying pH/temperature conditions?
Experimental protocols must include stability-indicating studies under simulated physiological conditions (e.g., pH 2–8, 37°C). Use accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) to predict shelf-life. Data should be analyzed using kinetic models (e.g., Arrhenius plots) to extrapolate degradation rates, with deuterium retention quantified via MS/MS fragmentation patterns . Include negative controls with non-deuterated analogs to isolate isotopic effects .
Advanced: How can researchers resolve contradictions in pharmacokinetic (PK) data between deuterated and non-deuterated Monic Acid A analogs?
Discrepancies often arise from isotopic metabolic switching or altered enzyme binding affinities. To address this:
- Conduct in vitro cytochrome P450 inhibition assays to compare metabolic pathways.
- Use compartmental PK modeling to differentiate absorption/distribution variances.
- Validate findings with crossover studies in animal models , ensuring deuterium incorporation is verified post-trial via tissue MS imaging .
Contradictions should be contextualized within existing literature, noting whether deviations stem from methodological differences (e.g., sampling intervals, detection limits) .
Advanced: What strategies ensure reproducibility in multi-site studies involving Monic Acid A-d5 (d4 Major)?
- Standardize protocols : Centralize synthesis batches and distribute pre-qualified reference materials to all sites.
- Harmonize instrumentation : Use inter-laboratory calibration checks (e.g., round-robin testing) for MS and NMR systems.
- Implement a centralized data repository with metadata tagging for experimental variables (e.g., humidity, storage duration) .
- Assign a lead investigator to oversee ethical compliance and data consistency across sites, with explicit documentation of site-specific deviations .
Advanced: How can mixed-methods approaches enhance mechanistic studies of Monic Acid A-d5 (d4 Major)?
Combine quantitative metabolomics (LC-MS/MS) with qualitative transcriptional profiling (RNA-seq) to link isotopic effects to pathway perturbations. For example:
- Use pathway enrichment analysis to identify deuterium-sensitive metabolic nodes.
- Validate hypotheses via knockout cell lines or isotopic tracer co-administration.
- Triangulate findings with molecular dynamics simulations to predict deuterium-induced conformational changes . Ensure data integration is transparent, with raw datasets and code repositories openly accessible .
Basic: What ethical considerations are critical when using deuterated compounds in preclinical research?
- Animal welfare : Justify deuterium use in protocols, emphasizing reduced toxicity profiling compared to novel chemical entities.
- Data transparency : Report isotopic purity and potential impurities (e.g., protiated byproducts) in methods sections.
- Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable), particularly for multi-site collaborations .
Advanced: How should researchers optimize chromatographic separations for Monic Acid A-d5 (d4 Major) in complex biological matrices?
- Column selection : Use HILIC (hydrophilic interaction liquid chromatography) for polar metabolites, or reverse-phase with ion-pairing agents for lipophilic matrices.
- Mobile phase optimization : Adjust pH and organic modifiers (e.g., 0.1% formic acid in acetonitrile) to resolve deuterated/protiated isoforms.
- Internal standards : Spike with isotopologues (e.g., d₇ variants) to correct for ion suppression . Include recovery rates (%) and matrix effect evaluations in supplementary data .
Advanced: What statistical methods are robust for analyzing time-series data from deuterium tracing experiments?
- Mixed-effects models : Account for inter-subject variability in longitudinal studies.
- Principal component analysis (PCA) : Reduce dimensionality in metabolomic datasets while preserving isotopic variance.
- Bayesian inference : Quantify uncertainty in deuterium incorporation rates, especially with sparse sampling points . Always report effect sizes and confidence intervals instead of relying solely on p-values .
Basic: How to validate the synthesis pathway of Monic Acid A-d5 (d4 Major) for grant proposals?
- Stepwise documentation : Provide NMR/MS spectra at each synthetic step, emphasizing deuterium retention.
- Yield optimization : Compare routes (e.g., catalytic deuteration vs. biosynthetic incorporation) with cost-benefit analysis.
- Scalability : Address potential bottlenecks (e.g., deuterium gas availability) and propose alternatives (e.g., D₂O-based methods) .
Advanced: How to address discrepancies between in silico predictions and empirical data for Monic Acid A-d5 (d4 Major) bioactivity?
- Re-evaluate force fields : Adjust parameters in molecular docking simulations to reflect deuterium’s van der Waals radius.
- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics, comparing d₅ vs. d₀ variants.
- Meta-analysis : Cross-reference with databases like ChEMBL to identify isotopic biases in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
